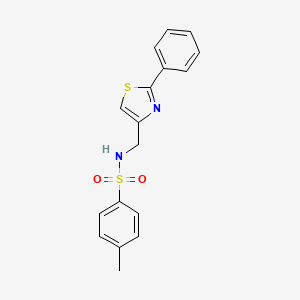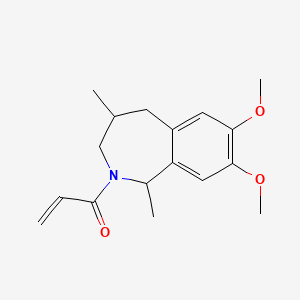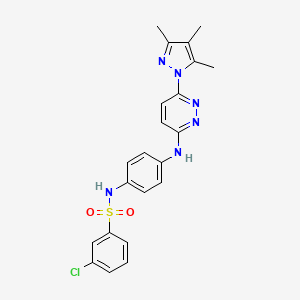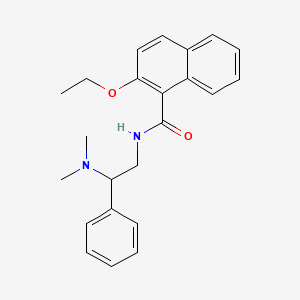
4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A series of N-(thiazol-4-ylmethyl) benzenesulfonamide derivatives, including 4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide, were designed, synthesized, and characterized by 1H NMR, 13C NMR, and HRMS . The synthesis process involved the combination of thiazole and sulfonamide, groups known for their antibacterial activity .Molecular Structure Analysis
The molecular structure of this compound was characterized using 1H NMR, 13C NMR, and HRMS . The structure includes a thiazole ring, a nitrogen heterocycle with flexible substitutive site .Chemical Reactions Analysis
The chemical reactions of this compound have been studied in the context of its fungicidal activities . The compound has shown sensitivity to various fungi, including C. lunata, B. cinerea, and S. sclerotiorum .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its molecular formula (C17H16N2O2S2) and molecular weight (344.45).Aplicaciones Científicas De Investigación
Anticancer Activity
The synthesis and investigation of novel sulfonamide derivatives, including compounds structurally related to 4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide, have been explored for their potential anticancer activity. For instance, a series of sulfonamide derivatives have been evaluated against a range of human tumor cell lines, showing significant anticancer potential at low micromolar levels against lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cells (Sławiński et al., 2012). This highlights the potential of sulfonamide compounds in the development of new anticancer agents.
Inhibition of Kynurenine 3-Hydroxylase
Research on N-(4-phenylthiazol-2-yl)benzenesulfonamides has shown their effectiveness as inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases. Compounds with this structure have demonstrated high-affinity inhibition, offering insights into the therapeutic potential for neurological conditions and the modulation of the kynurenine pathway following neuronal injury (Röver et al., 1997).
COX-2 Inhibition for Anti-inflammatory and Anticancer Effects
Studies on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives have revealed their ability to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer progression. These compounds, especially those with fluorine substitution, showed enhanced selectivity and potency as COX-2 inhibitors, indicating their potential application in treating inflammatory conditions and possibly cancer (Hashimoto et al., 2002).
Photosensitizers for Photodynamic Therapy
The incorporation of benzenesulfonamide derivatives into zinc phthalocyanines has produced compounds with high singlet oxygen quantum yield, indicating their utility as photosensitizers in photodynamic therapy (PDT) for cancer treatment. These findings suggest the potential of sulfonamide-phthalocyanine conjugates in enhancing PDT efficacy (Pişkin et al., 2020).
Antimicrobial Activity
Sulfonamide compounds have also been explored for their antimicrobial properties. Novel benzenesulfonamides incorporating triazole moieties have been synthesized and shown to be highly effective carbonic anhydrase inhibitors with significant antimicrobial activity, highlighting their potential as novel antibacterial agents (Nocentini et al., 2016).
Mecanismo De Acción
While the exact mechanism of action of 4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide is not fully understood, it has been found to exhibit potent antibacterial activity when used in conjunction with the cell-penetrating peptide octaarginine . The compound has shown faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes and shows negligible haemolytic activity towards human RBCs .
Direcciones Futuras
The future directions for the research on 4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide could involve further exploration of its antibacterial and fungicidal activities . There is also potential for the design and discovery of N-(thiazol-4-ylmethyl)benzenesulfonamide derivatives as novel fungicides .
Propiedades
IUPAC Name |
4-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-13-7-9-16(10-8-13)23(20,21)18-11-15-12-22-17(19-15)14-5-3-2-4-6-14/h2-10,12,18H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSGUYIQYGGHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2904873.png)
![2-[2-(1-butyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2904874.png)
![N-(3-chlorobenzyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2904876.png)

![N-(4-bromo-2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2904879.png)

![N-(2,5-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2904882.png)
![3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2904883.png)



![2-(2-Formylphenoxy)-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]acetamide](/img/structure/B2904889.png)
![2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2904892.png)
